

# Independent Verification of Astragaloside II's Published Effects: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the published effects of **Astragaloside II** with relevant alternatives, supported by experimental data. It is intended to serve as a resource for independent verification and further research into the therapeutic potential of this natural saponin.

# I. Comparison with Losartan in a Model of Diabetic Nephropathy

**Astragaloside II** has been investigated for its potential to ameliorate kidney damage in diabetic nephropathy. A key study by Su et al. (2021) compared the efficacy of **Astragaloside II** with losartan, an angiotensin II receptor blocker commonly used to manage this condition. The study utilized a streptozotocin (STZ)-induced diabetic rat model.[1]

#### **Quantitative Data Summary**



Parameter	Control Group	Diabetic Model Group	Astragalosi de II (3.2 mg/kg/d)	Astragalosi de II (6.4 mg/kg/d)	Losartan (10 mg/kg/d)
Urinary Albumin-to- Creatinine Ratio (ACR; µg/mg)	~50	~400	~250	~200	~220
Podocyte Apoptosis (TUNEL- positive cells/glomerul us)	~0.5	~4.5	~2.5	~1.5	~2.0
Cleaved Caspase-3 Expression (relative to control)	1	~3.5	~2.0	~1.5	~1.8
LC3-II/LC3-I Ratio (marker of autophagy)	1	~0.4	~0.7	~0.8	~0.75
p62 Expression (autophagy substrate)	1	~2.5	~1.5	~1.2	~1.6

Data are approximated from graphical representations in Su et al. (2021) and are intended for comparative purposes.

## Experimental Protocol: STZ-Induced Diabetic Nephropathy in Rats

• Animal Model: Male Sprague-Dawley rats.

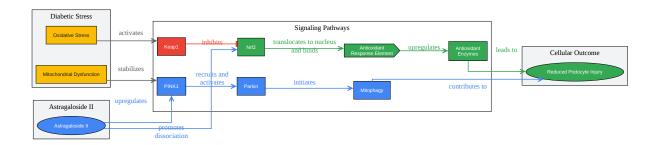


- Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at 55 mg/kg.
- Treatment Groups:
  - Normal control rats.
  - Diabetic model rats (untreated).
  - Diabetic rats treated with losartan (10 mg/kg/day by gavage).[1]
  - Diabetic rats treated with Astragaloside II (3.2 and 6.4 mg/kg/day by gavage).[1]
- Treatment Duration: 9 weeks.[1]
- Key Outcome Measures:
  - Renal Function: Urinary albumin and creatinine levels were measured to determine the albumin-to-creatinine ratio (ACR).
  - Histopathology: Kidney sections were stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerular and tubular morphology.[1]
  - Apoptosis: Podocyte apoptosis was evaluated by TUNEL assay and immunohistochemical staining for cleaved caspase-3.[2]
  - Autophagy/Mitophagy: The expression of autophagy-related proteins LC3 and p62, and mitophagy-related proteins PINK1 and Parkin were measured by Western blot.[1][3]
  - Oxidative Stress: The expression of Nrf2 and Keap1 was determined by Western blot.[1]

## Signaling Pathway: Nrf2 and PINK1/Parkin in Diabetic Nephropathy

**Astragaloside II** appears to exert its protective effects in diabetic nephropathy in part through the activation of the Nrf2 and PINK1/Parkin signaling pathways.[1] Nrf2 is a key regulator of the antioxidant response, while the PINK1/Parkin pathway is crucial for mitophagy, the selective removal of damaged mitochondria.





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Caption: Astragaloside II signaling in diabetic nephropathy. (Max Width: 760px)

# II. Comparison with Astragaloside IV in a Model of Ulcerative Colitis

Both **Astragaloside II** and its more extensively studied counterpart, Astragaloside IV, have demonstrated protective effects in experimental models of ulcerative colitis.

#### **Quantitative Data Summary**



Parameter	Control Group	DSS Model Group	Astragaloside II (50 mg/kg)	Astragaloside IV (200 mg/kg)
Disease Activity Index (DAI)	0	~3.5	~1.5	~1.0
Colon Length (cm)	~8.0	~5.5	~7.0	~7.5
MPO Activity (U/g tissue)	~1.0	~4.5	~2.0	~1.5
TNF-α Level (pg/mg protein)	~20	~80	~40	~30
IL-6 Level (pg/mg protein)	~15	~60	~30	~25

Data are approximated from graphical representations in Qiao et al. (2019) and Wu & Chen (2019) for comparative purposes.

### Experimental Protocol: DSS-Induced Ulcerative Colitis in Mice

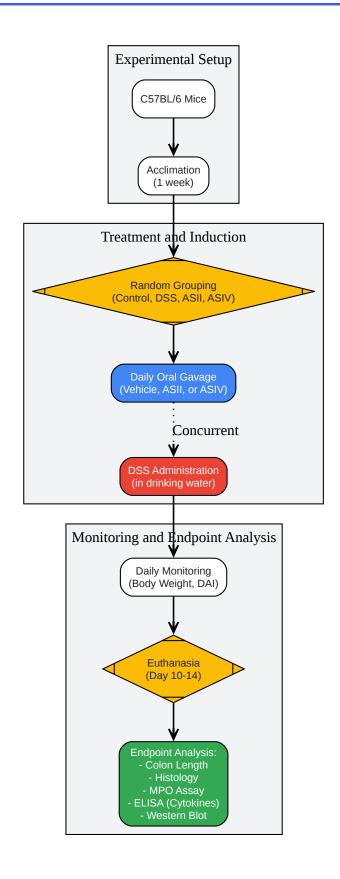
- Animal Model: Male C57BL/6 mice.
- Induction of Colitis: Administration of 3% (w/v) dextran sulfate sodium (DSS) in the drinking water for 5-7 consecutive days.[4]
- Treatment Groups:
  - Control group (drinking water without DSS).
  - DSS model group.
  - DSS group treated with Astragaloside II (e.g., 30 and 50 mg/kg, oral gavage).
  - DSS group treated with Astragaloside IV (e.g., 50 and 200 mg/kg, oral gavage).



- Treatment Duration: Typically 10-14 days, with treatment starting before or concurrently with DSS administration.[4]
- Key Outcome Measures:
  - Clinical Assessment: Daily monitoring of body weight, stool consistency, and rectal bleeding to calculate the Disease Activity Index (DAI).[4]
  - Macroscopic Evaluation: Measurement of colon length at the end of the experiment.
  - Inflammatory Markers: Myeloperoxidase (MPO) activity and levels of pro-inflammatory
     cytokines (TNF-α, IL-1β, IL-6) in colon tissue homogenates measured by ELISA.[6]
  - Signaling Pathway Analysis: Expression of proteins in the NF-κB and HIF-1α pathways determined by Western blot.[6]

### Experimental Workflow: In Vivo Model of Ulcerative Colitis





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Caption: Workflow for DSS-induced ulcerative colitis model. (Max Width: 760px)



## III. Enhancement of Cisplatin Chemosensitivity in Gastric Cancer Cells

**Astragaloside II** has been shown to enhance the cytotoxic effects of the chemotherapeutic agent cisplatin in human gastric cancer cells (SGC-7901) by inhibiting protective autophagy.

**Quantitative Data Summary** 

Treatment Group	Cell Viability (%)	Apoptosis Rate (%)	LC3-II/LC3-I Ratio	p62 Expression
Control	100	~2	~1.0	~1.0
Cisplatin (5 µM)	~70	~15	~2.5	~0.6
Astragaloside II (50 μM)	~95	~5	~1.2	~1.5
Cisplatin (5 µM) + Astragaloside II (50 µM)	~40	~35	~1.8	~1.8

Data are approximated from graphical representations in Yang et al. (2016) for comparative purposes.

## **Experimental Protocol: In Vitro Chemosensitization Assay**

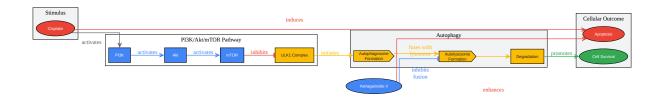
- Cell Line: Human gastric cancer cell line SGC-7901.
- Treatment Groups:
  - Untreated control.
  - Cisplatin alone (e.g., 5 μM).
  - Astragaloside II alone (e.g., 50 μM).[7]
  - Combination of cisplatin and Astragaloside II.



- Treatment Duration: Typically 24-48 hours.
- Key Outcome Measures:
  - Cell Viability: Assessed using the MTT assay.
  - Apoptosis: Measured by flow cytometry after Annexin V-FITC/PI staining.
  - Autophagy: Monitored by observing the formation of GFP-LC3 puncta using fluorescence microscopy and by measuring the protein levels of LC3 and p62 via Western blot.[8]
  - Signaling Pathway Analysis: Expression and phosphorylation of key proteins in the PI3K/Akt/mTOR pathway determined by Western blot.[8]

### Signaling Pathway: Inhibition of Autophagy via PI3K/Akt/mTOR

Cisplatin can induce a protective autophagic response in cancer cells, which limits its therapeutic efficacy. **Astragaloside II** appears to counteract this by inhibiting autophagic flux, potentially through the modulation of the PI3K/Akt/mTOR pathway.[8]



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**Caption: Astragaloside II**'s role in cisplatin chemosensitivity. (Max Width: 760px)



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